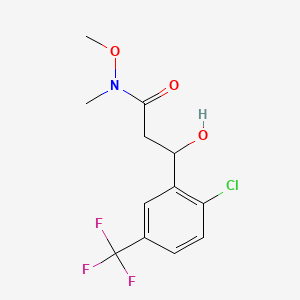
3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and benzyloxy groups attached to a phenyl ring, along with a boronic acid functional group. These features make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like cesium fluoride (CsF) or potassium fluoride (KF).
Benzyloxylation: The benzyloxy group is added through a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base such as sodium hydride (NaH).
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological pathways involving boron-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the aryl halide, followed by reductive elimination to form the biaryl product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
- 3-Benzyloxyphenylboronic acid
Uniqueness
3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid is unique due to the combination of bromine, fluorine, and benzyloxy groups on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a versatile reagent for various synthetic applications, particularly in the formation of complex organic molecules.
Eigenschaften
Molekularformel |
C13H11BBrFO3 |
|---|---|
Molekulargewicht |
324.94 g/mol |
IUPAC-Name |
(3-bromo-2-fluoro-6-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BBrFO3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
InChI-Schlüssel |
RQAADXCNAIVFLO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1F)Br)OCC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)
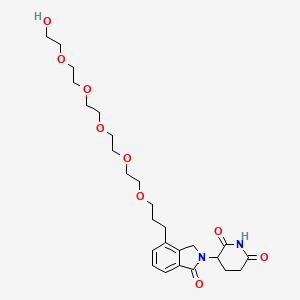
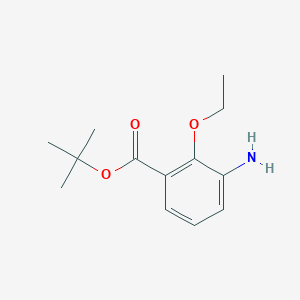
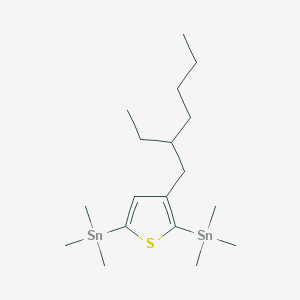
![(5R)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14766958.png)


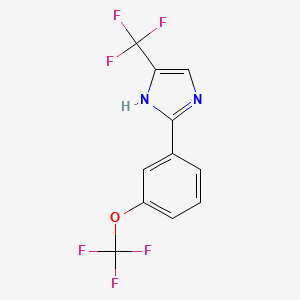
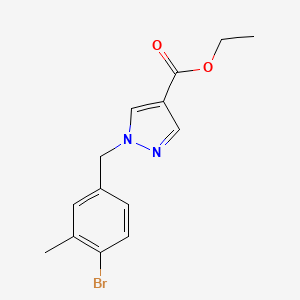
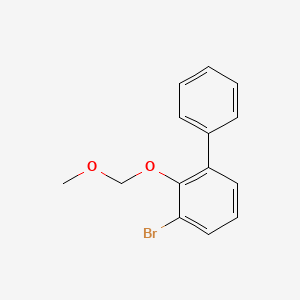
![Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B14767004.png)
